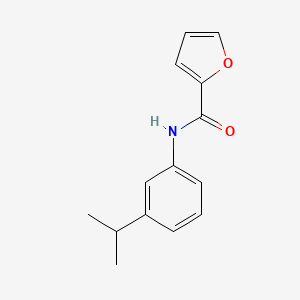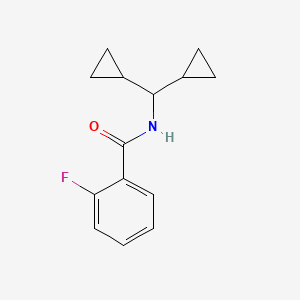
N-(dicyclopropylmethyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dicyclopropylmethyl)-2-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a fluorine atom at the 2-position and a dicyclopropylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with dicyclopropylmethylamine. The process begins with the activation of 2-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with dicyclopropylmethylamine to form the desired benzamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, or distillation would be utilized to obtain the compound in high purity suitable for various applications.
化学反应分析
Types of Reactions
N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
科学研究应用
N-(dicyclopropylmethyl)-2-fluorobenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(dicyclopropylmethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and dicyclopropylmethyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal applications, the compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.
相似化合物的比较
N-(dicyclopropylmethyl)-2-fluorobenzamide can be compared with other benzamide derivatives and fluorinated compounds. Similar compounds include:
N-(cyclopropylmethyl)-2-fluorobenzamide: Lacks the additional cyclopropyl group, resulting in different steric and electronic properties.
N-(dicyclopropylmethyl)-4-fluorobenzamide: The fluorine atom is positioned at the 4-position, altering its reactivity and interaction with molecular targets.
N-(dicyclopropylmethyl)-2-chlorobenzamide: Substitutes the fluorine atom with chlorine, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H16FNO |
|---|---|
分子量 |
233.28 g/mol |
IUPAC 名称 |
N-(dicyclopropylmethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)14(17)16-13(9-5-6-9)10-7-8-10/h1-4,9-10,13H,5-8H2,(H,16,17) |
InChI 键 |
UXOGAPOKBBFHQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2CC2)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


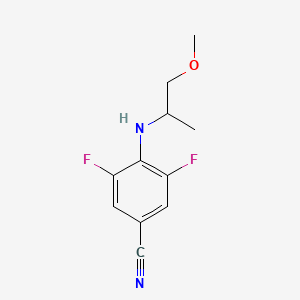

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
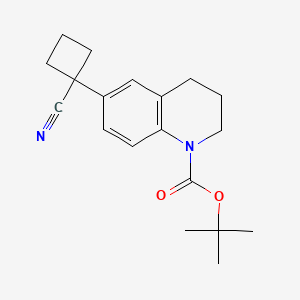
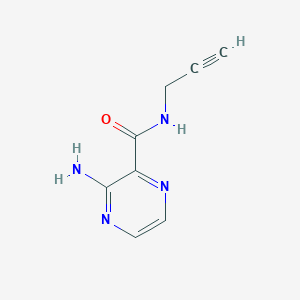
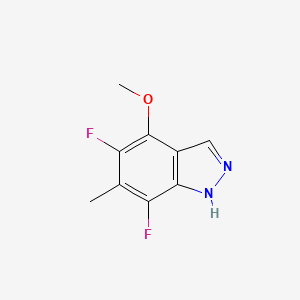
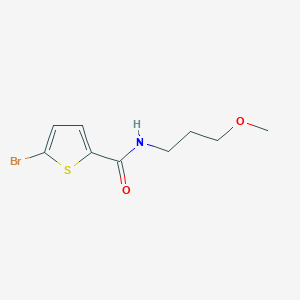
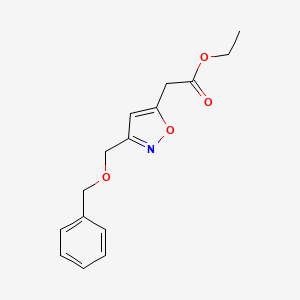
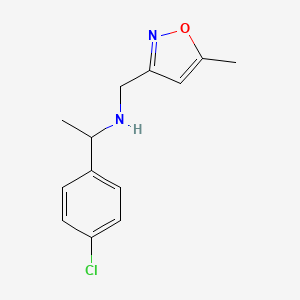
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

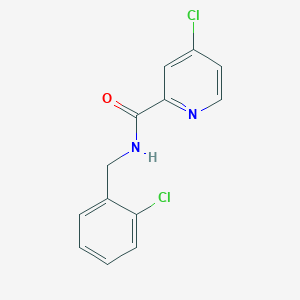
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
